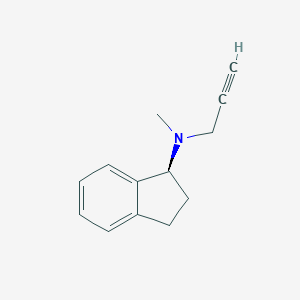

N-Methyl-N-2-propynyl-1-indanamine, (S)-

Beschreibung

The exact mass of the compound N-Methyl-N-2-propynyl-1-indanamine, (S)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Methyl-N-2-propynyl-1-indanamine, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-N-2-propynyl-1-indanamine, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S)-N-methyl-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-3-10-14(2)13-9-8-11-6-4-5-7-12(11)13/h1,4-7,13H,8-10H2,2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVGVHNFFZWQJU-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)C1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC#C)[C@H]1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124192-86-5 | |

| Record name | N-Methyl-N-2-propynyl-1-indanamine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124192865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYL-N-2-PROPYNYL-1-INDANAMINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14885LHF9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-N-Methyl-N-2-propynyl-1-indanamine (Rasagiline): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-Methyl-N-2-propynyl-1-indanamine, commonly known as Rasagiline, is a potent, second-generation, irreversible and selective inhibitor of monoamine oxidase B (MAO-B).[1] Primarily indicated for the treatment of Parkinson's disease, its therapeutic efficacy stems from its ability to increase dopaminergic activity in the brain.[1] Beyond its symptomatic effects, Rasagiline exhibits significant neuroprotective properties, which are independent of its MAO-B inhibitory action and are largely attributed to its propargylamine moiety.[2] This technical guide provides an in-depth exploration of the dual mechanism of action of Rasagiline, presenting key quantitative data, detailed experimental protocols for assays elucidating its function, and visual representations of the involved signaling pathways.

Core Mechanism of Action: MAO-B Inhibition

Rasagiline exerts its primary therapeutic effect in Parkinson's disease by selectively and irreversibly inhibiting MAO-B, an enzyme responsible for the breakdown of dopamine in the brain.[1] This inhibition leads to an increase in synaptic dopamine levels, thereby alleviating motor symptoms.[1] The irreversible nature of this inhibition is due to the formation of a covalent adduct with the N5 atom of the flavin cofactor within the active site of the MAO-B enzyme.[3]

Quantitative Data: Inhibitory Potency and Selectivity

The following table summarizes the in vitro inhibitory potency and selectivity of Rasagiline for MAO-A and MAO-B.

| Parameter | Value | Enzyme | Source |

| IC50 | 4.43 nM | Human MAO-B | [4] |

| 412 nM | Human MAO-A | [4] | |

| Ki | 6.15 nM | Human MAO-B | [4] |

| 31 µM | Human MAO-B | [5] | |

| 2 µM | Human MAO-A | [5] | |

| Selectivity Index (MAO-A IC50 / MAO-B IC50) | ~93 | Human | [4] |

Neuroprotective Mechanism of Action

A significant body of evidence demonstrates that Rasagiline possesses neuroprotective properties that are independent of its MAO-B inhibitory activity.[2] These effects are primarily associated with the propargylamine moiety of the molecule and involve the modulation of multiple intracellular signaling pathways related to cell survival and apoptosis.[2]

Anti-Apoptotic Effects

Rasagiline has been shown to protect neurons from apoptotic cell death through several mechanisms:

-

Modulation of the Bcl-2 Family Proteins: Rasagiline upregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while downregulating pro-apoptotic proteins like Bax.[6][7] This shift in the Bax/Bcl-2 ratio helps to maintain mitochondrial integrity and prevent the release of pro-apoptotic factors.[8]

-

Stabilization of Mitochondrial Membrane Potential: Rasagiline helps to maintain the mitochondrial membrane potential (ΔΨm), a critical factor for cell survival.[2][9] By preventing the collapse of ΔΨm, Rasagiline inhibits the opening of the mitochondrial permeability transition pore (mPTP) and the subsequent release of cytochrome c.[10][11]

-

Inhibition of Caspase Activation: As a downstream consequence of its effects on mitochondria, Rasagiline inhibits the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[12][13]

Activation of Pro-Survival Signaling Pathways

Rasagiline promotes neuronal survival by activating several key signaling pathways:

-

Protein Kinase C (PKC) Pathway: Rasagiline has been shown to activate PKC, which in turn can modulate the expression of Bcl-2 family proteins and promote cell survival.[14]

-

PI3K/Akt Signaling Pathway: Rasagiline can activate the PI3K/Akt signaling pathway, a central regulator of cell survival and proliferation.[15][16] Activated Akt can phosphorylate and inactivate pro-apoptotic proteins and activate transcription factors that promote the expression of pro-survival genes.

-

Nrf2-ARE Pathway: Rasagiline has been demonstrated to induce the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2), a transcription factor that binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant enzymes.[15][17]

-

Upregulation of Neurotrophic Factors: Studies have shown that Rasagiline can increase the mRNA expression of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), both of which play crucial roles in neuronal survival, growth, and plasticity.[18][19]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Rasagiline.

In Vitro MAO-B Inhibition Assay (Fluorometric Method)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., Kynuramine)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Test compound (Rasagiline)

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of Rasagiline in the assay buffer.

-

In a 96-well black microplate, add the Rasagiline dilutions. Include wells for a negative control (no inhibitor) and a positive control (a known MAO-B inhibitor).

-

Add the MAO-B enzyme solution to each well and incubate for 10-15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the MAO-B substrate to all wells.

-

After a 30-60 minute incubation at 37°C, add a detection reagent that reacts with a product of the enzymatic reaction (e.g., H2O2) to produce a fluorescent signal.[3][20]

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each Rasagiline concentration relative to the negative control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]

Cell Viability Assay (MTT Assay)

This assay assesses the neuroprotective effects of Rasagiline against a neurotoxin in a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Neurotoxin (e.g., MPP+)

-

Rasagiline

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed SH-SY5Y cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of Rasagiline for a specified time (e.g., 24 hours).

-

Induce neurotoxicity by exposing the cells to the neurotoxin (e.g., MPP+) for an additional 24 hours.

-

Remove the medium and add MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the control (untreated) cells.[2]

Western Blot Analysis for Bcl-2 and Bax Expression

This protocol allows for the quantification of changes in the expression of pro- and anti-apoptotic proteins.

Materials:

-

Neuronal cells (e.g., PC12)

-

Rasagiline

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (rabbit anti-Bcl-2, rabbit anti-Bax, and an antibody for a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent detection reagent

Procedure:

-

Treat neuronal cells with Rasagiline for the desired time.

-

Lyse the cells and determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, and the loading control overnight at 4°C.[21][22]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Perform densitometric analysis of the bands and normalize the expression of Bcl-2 and Bax to the loading control.[6][22]

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This assay measures changes in the mitochondrial membrane potential.

Materials:

-

Neuronal cells

-

Rasagiline

-

Neurotoxin (optional, to induce mitochondrial dysfunction)

-

JC-1 dye

-

Fluorescence microscope or plate reader

Procedure:

-

Culture and treat cells with Rasagiline (and neurotoxin, if applicable) in a suitable culture plate.

-

Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low potential, JC-1 remains as monomers and emits green fluorescence.

-

The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.[2][8]

Caspase-3 Activity Assay (Fluorometric or Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner of apoptosis.

Materials:

-

Neuronal cells

-

Rasagiline

-

Apoptosis-inducing agent (optional)

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric)

-

Assay buffer

-

Microplate reader

Procedure:

-

Treat cells with Rasagiline and/or an apoptosis-inducing agent.

-

Lyse the cells to release intracellular contents.

-

In a 96-well plate, combine the cell lysate with the caspase-3 substrate and assay buffer.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[23][24]

-

The signal is proportional to the caspase-3 activity in the sample.

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Rasagiline and a typical experimental workflow.

Caption: Neuroprotective signaling pathways of Rasagiline.

Caption: Experimental workflow for Western blot analysis.

Conclusion

(S)-N-Methyl-N-2-propynyl-1-indanamine (Rasagiline) possesses a dual mechanism of action that contributes to its therapeutic efficacy. Its primary role as a selective and irreversible MAO-B inhibitor effectively increases dopamine levels, providing symptomatic relief in Parkinson's disease. Furthermore, its MAO-B-independent neuroprotective properties, mediated through the modulation of key anti-apoptotic and pro-survival signaling pathways, suggest a potential for disease-modifying effects. A thorough understanding of these mechanisms, supported by robust experimental data, is crucial for the continued development and optimization of therapeutic strategies for neurodegenerative disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. A multi-center screening trial of rasagiline in patients with amyotrophic lateral sclerosis: Possible mitochondrial biomarker target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. medscape.com [medscape.com]

- 11. researchgate.net [researchgate.net]

- 12. The neuroprotective agent Rasagiline mesylate attenuates cardiac remodeling after experimental myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of tyrosine kinase receptor signaling pathway by rasagiline facilitates neurorescue and restoration of nigrostriatal dopamine neurons in post-MPTP-induced parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Publication: Rasagiline Confers Neuroprotection to PC12 Cell Cultures Exposed to Oxygen-Glucose Deprivation/Reoxygenation Insult by Activating the Akt/Nrf2 Redox-Signaling Pathway and by Decreasing the Nuclear Translocation of Glyceraldehyde-3-Phosphate Dehydroge [sciprofiles.com]

- 18. BDNF levels are increased by aminoindan and rasagiline in a double lesion model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. media.cellsignal.com [media.cellsignal.com]

- 24. mpbio.com [mpbio.com]

Rasagiline: A Technical Guide to its Potency and Selective Inhibition of Monoamine Oxidase-B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rasagiline, chemically known as N-propargyl-1(R)-aminoindan, is a second-generation, highly potent, and selective irreversible inhibitor of monoamine oxidase type B (MAO-B).[1][2][3] MAO-B is a key enzyme in the catabolism of dopamine, particularly within the brain.[4][5] By inhibiting MAO-B, rasagiline increases the synaptic availability of dopamine, a crucial therapeutic strategy in the management of Parkinson's disease (PD).[5][6] Its selectivity for MAO-B over MAO-A is a significant therapeutic advantage, minimizing the risk of the "cheese effect," a hypertensive crisis associated with non-selective MAO inhibitors.[4] This guide provides a detailed overview of rasagiline's quantitative potency, selectivity, mechanism of action, and the experimental protocols used for its characterization.

Quantitative Potency and Selectivity

The efficacy of an MAO inhibitor is defined by its potency (the concentration required for inhibition) and its selectivity for the target isoform. These are typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value indicates greater potency. The selectivity index, calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), provides a quantitative measure of the inhibitor's preference for MAO-B.

Data from in vitro studies using rat and human brain homogenates demonstrate rasagiline's high potency and selectivity for MAO-B.[4][7]

| Table 1: In Vitro Potency and Selectivity of Rasagiline Against MAO Isozymes | ||||

| Compound | Organism/Tissue | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| Rasagiline | Rat Brain | 0.412[4][7][8][9] | 0.00443[4][8][9] | ~93 |

| Rasagiline | Human Brain | 0.7[4][7] | 0.014[4][7] | ~50[4][7] |

| Selegiline | Rat Brain / Human Brain | Similar to rasagiline in vitro[4][6][9] | Similar to rasagiline in vitro[4][7][9] | Similar to rasagiline[4][6] |

| Safinamide | Rat Brain | 8.485[4] | 0.098[4][7] | ~87 |

| Safinamide | Human Brain | 80[4][7] | 0.079[4][7] | ~1013[4] |

Note: A higher selectivity index indicates greater selectivity for MAO-B.

In vivo studies in rats have shown that rasagiline is 3 to 15 times more potent than the first-generation MAO-B inhibitor, selegiline.[8][9][10] At therapeutic doses, rasagiline inhibits over 95% of brain MAO-B activity with minimal effect on MAO-A.[6]

Mechanism of Action: Irreversible Inhibition

Rasagiline is a propargylamine-based mechanism-based inhibitor.[6][11] It acts by forming a covalent bond with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor within the active site of the MAO-B enzyme.[6][12][13] This action results in the irreversible inactivation of the enzyme.[4][6] The restoration of MAO-B activity subsequently depends on the synthesis of new enzyme molecules.[14]

The process of inhibition involves a multi-step chemical reaction. Computational studies suggest that the inactivation proceeds via a three-step mechanism, with the rate-limiting step being the abstraction of a hydride anion from rasagiline by the FAD cofactor.[15][16]

Experimental Protocols

The determination of MAO-A and MAO-B inhibitory activity is typically conducted using in vitro assays with tissue homogenates or recombinant enzymes.[4][17] A common method is the fluorometric assay.

Generalized Protocol: In Vitro Fluorometric MAO Inhibition Assay

1. Preparation of Enzyme Source:

-

Tissue Homogenates: Brains (e.g., from rodents) are dissected and homogenized in a cold phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4).[4] The homogenate is then centrifuged at low speed to remove cellular debris.[4]

-

Recombinant Enzymes: Commercially available human recombinant MAO-A and MAO-B enzymes can also be used.[17]

2. Assay Procedure:

-

Substrate Selection: The choice of substrate is critical for differentiating between the two isoforms. Serotonin or clorgyline-sensitive substrates are used for MAO-A, while benzylamine or phenylethylamine are selective for MAO-B.[4][14] Kynuramine can serve as a substrate for both isoforms.[14][17]

-

Inhibitor Preparation: Serial dilutions of rasagiline (and other test compounds) are prepared in an appropriate assay buffer.[14]

-

Reaction Setup: The assay is typically performed in a 96-well microplate. The enzyme preparation is added to wells containing various concentrations of the inhibitor. Control wells (no inhibitor, no enzyme) are included.[14]

-

Pre-incubation: For irreversible inhibitors like rasagiline, a pre-incubation step (e.g., 15 minutes at 37°C) allows the inhibitor to bind to the enzyme before the substrate is added.[14]

-

Reaction Initiation and Incubation: The reaction is started by adding the substrate and a fluorescent probe mixture. The plate is incubated at 37°C for a set time (e.g., 30-60 minutes), protected from light.[4][14]

-

Detection: The enzymatic reaction produces hydrogen peroxide (H2O2), which reacts with a probe (e.g., in the presence of horseradish peroxidase) to generate a fluorescent product.[18] The fluorescence is measured with a microplate reader at the appropriate excitation and emission wavelengths.[4]

3. Data Analysis:

-

The percentage of MAO activity inhibition is calculated for each inhibitor concentration relative to the vehicle control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]

Conclusion

Rasagiline is a highly potent and selective irreversible inhibitor of MAO-B. Its pharmacological profile, characterized by a strong preference for MAO-B over MAO-A, is well-documented through rigorous in vitro and in vivo studies.[8][9] The mechanism of action involves the formation of a covalent adduct with the FAD cofactor, leading to permanent inactivation of the enzyme.[6][13] Furthermore, its primary metabolite, 1-aminoindan, does not possess amphetamine-like activity, distinguishing it from selegiline.[6] These characteristics underpin its efficacy and favorable safety profile in the treatment of Parkinson's disease.

References

- 1. Comprehensive review of rasagiline, a second-generation monoamine oxidase inhibitor, for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Rasagiline | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Irreversible Inhibition of Monoamine Oxidase B by the Antiparkinsonian Medicines Rasagiline and Selegiline: A Computational Study | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 18. resources.bio-techne.com [resources.bio-techne.com]

The Discovery and Synthesis of Rasagiline: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rasagiline, marketed as Azilect®, is a potent, second-generation, irreversible, and selective inhibitor of monoamine oxidase B (MAO-B) utilized in the management of Parkinson's disease. Its development marked a significant advancement from the first-generation inhibitor, selegiline, offering a similar mechanism of action without the amphetamine-like metabolites. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key clinical data of rasagiline, intended for professionals in the field of drug development and neuroscience.

Discovery and Development

The journey of rasagiline began with the exploration of compounds structurally related to selegiline. The racemic form of N-propargyl-1-aminoindan (PAI) was first discovered and patented in the 1970s by Aspro Nicholas as a potential agent for treating hypertension. However, its potential for neurodegenerative diseases was not realized until the work of Professor Moussa B. H. Youdim and his team at the Technion – Israel Institute of Technology.

Inspired by the stereoselectivity of selegiline (the L-isomer being the active form), Youdim, in collaboration with Teva Pharmaceutical Industries, investigated the individual enantiomers of PAI. Their research, published in 1996, demonstrated that the R-(+)-enantiomer, later named rasagiline, was a highly potent and selective inhibitor of MAO-B, while the S-(−)-enantiomer was significantly weaker. This pivotal discovery shifted the focus to developing the racemically pure R-isomer as a therapeutic agent for Parkinson's disease. Teva Pharmaceutical Industries led the subsequent clinical development, culminating in its approval by the European Medicines Agency in 2005 and the U.S. Food and Drug Administration (FDA) in 2006.

Mechanism of Action

Rasagiline's primary therapeutic effect is derived from its selective and irreversible inhibition of monoamine oxidase B (MAO-B).[1][2][3]

-

MAO-B and Dopamine Metabolism: MAO-B is a key enzyme located in the outer mitochondrial membrane, responsible for the oxidative deamination of monoamines, including the neurotransmitter dopamine. In the brains of individuals with Parkinson's disease, the progressive loss of dopaminergic neurons leads to a deficiency in dopamine, causing the characteristic motor symptoms. Glial cells in the striatum contain MAO-B, which continues to break down the remaining dopamine.

-

Inhibition by Rasagiline: Rasagiline, as a propargylamine inhibitor, forms a covalent bond with the N5 nitrogen of the flavin cofactor at the active site of the MAO-B enzyme.[4][5][6] This binding is irreversible, effectively inactivating the enzyme. By inhibiting MAO-B, rasagiline reduces the breakdown of dopamine in the striatum, leading to increased synaptic dopamine levels and enhanced dopaminergic neurotransmission.[4] This helps to compensate for the diminished dopamine production and alleviates motor symptoms.

-

Neuroprotective Potential: Beyond its symptomatic effects, rasagiline has demonstrated neuroprotective properties in preclinical models.[4][7] This activity is associated with the propargylamine moiety and involves the activation of anti-apoptotic pathways, such as increasing the expression of Bcl-2 and protein kinase C (PKC), and down-regulating pro-apoptotic proteins.[7]

Signaling Pathway of MAO-B Inhibition

Caption: MAO-B inhibition by rasagiline increases dopamine levels.

Chemical Synthesis of Rasagiline

The synthesis of enantiomerically pure (R)-N-propargyl-1-aminoindan (rasagiline) is a critical aspect of its production. Several routes have been developed, evolving from classical resolution to more efficient asymmetric synthesis.

Route 1: Classical Resolution via Alkylation of Racemic Amine

An early and common approach involves the alkylation of racemic 1-aminoindan followed by chiral resolution.

-

Alkylation: Racemic 1-aminoindan is reacted with an alkylating agent like propargyl chloride or propargyl benzenesulfonate in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene or acetonitrile). This produces racemic N-propargyl-1-aminoindan.

-

Resolution: The racemic mixture is then resolved using a chiral acid, such as L-(+)-tartaric acid. The diastereomeric salt of the desired R-enantiomer precipitates selectively and can be isolated.

-

Salt Formation: The resolved (R)-N-propargyl-1-aminoindan is then treated with methanesulfonic acid in a suitable solvent like isopropanol to yield the final product, rasagiline mesylate.

Route 2: Alkylation of Chiral Precursor

This route begins with the resolution of the starting material, which can be more efficient.

-

Resolution of 1-Aminoindan: Racemic 1-aminoindan is resolved first to obtain the pure (R)-1-aminoindan enantiomer.

-

Alkylation: The enantiomerically pure (R)-1-aminoindan is then alkylated with propargyl chloride or a similar reagent to yield rasagiline directly.[8][9][10] This avoids the final resolution step of the bulkier product.

Route 3: Asymmetric Synthesis

More modern approaches focus on creating the chiral center stereoselectively, avoiding resolution altogether.

-

Asymmetric Transfer Hydrogenation (ATH): This method involves the reduction of a cyclic propargyl imine intermediate using a chiral phosphoric acid catalyst and a hydrogen source like a Hantzsch ester.[1] This approach can achieve high yields and excellent enantioselectivity.

-

Chemoenzymatic Dynamic Kinetic Resolution (DKR): A sophisticated route uses a combination of an enzyme (e.g., Candida antarctica lipase B) and a metal nanocatalyst (e.g., Palladium) to resolve racemic aminoindan with high efficiency and enantiomeric excess (>99% ee).[11]

Workflow for Rasagiline Synthesis (Route 2)

Caption: Synthesis workflow via alkylation of a chiral precursor.

Quantitative Data

Table 1: Pharmacokinetic Properties of Rasagiline

| Parameter | Value | Reference(s) |

| Bioavailability | ~36% | [12] |

| Time to Peak (Tmax) | 0.5 - 1.0 hours | [12] |

| Elimination Half-Life | 1.5 - 3.5 hours | [12] |

| Protein Binding | 88% - 94% | |

| Metabolism | Hepatic, primarily via CYP1A2 | [4][5][12] |

| Major Metabolite | (R)-1-aminoindan (non-amphetamine) | [4][5] |

| Excretion | ~62% urine, ~7% feces |

Table 2: Summary of Efficacy from Key Clinical Trials

| Trial Name | Treatment Group | Primary Outcome Measure | Result vs. Placebo | Reference(s) |

| TEMPO (Monotherapy) | Rasagiline 1 mg/day | Change in Total UPDRS Score | -4.20 point improvement | [13][14][15] |

| TEMPO (Monotherapy) | Rasagiline 2 mg/day | Change in Total UPDRS Score | -3.56 point improvement | [13][14][15] |

| ADAGIO (Delayed-Start) | Rasagiline 1 mg/day | Change in Total UPDRS Score | Met primary endpoints for disease modification | [14] |

| ADAGIO (Delayed-Start) | Rasagiline 2 mg/day | Change in Total UPDRS Score | Did not meet primary endpoints | [2][14] |

| PRESTO (Adjunct) | Rasagiline 0.5 mg/day | Change in Daily "Off" Time | -0.49 hours | [13][16] |

| PRESTO (Adjunct) | Rasagiline 1 mg/day | Change in Daily "Off" Time | -0.94 hours | [13][16] |

| LARGO (Adjunct) | Rasagiline 1 mg/day | Change in Daily "Off" Time | -0.93 hours | |

| UPDRS: Unified Parkinson's Disease Rating Scale. A negative change indicates improvement. |

Experimental Protocols

Protocol 1: Synthesis of Rasagiline Mesylate via Chiral Precursor Alkylation

Objective: To synthesize (R)-N-propargyl-1-aminoindan mesylate from (R)-1-aminoindan.

Materials:

-

(R)-1-Aminoindan

-

Propargyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Methanesulfonic acid

-

Isopropanol

Procedure:

-

Alkylation Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (R)-1-aminoindan (1.0 eq) and anhydrous acetonitrile.

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the suspension.

-

Alkylation: Slowly add propargyl chloride (1.2 eq) to the mixture at room temperature. Heat the reaction mixture to 60°C and maintain for 16-24 hours, monitoring by TLC or HPLC until the starting material is consumed.[8]

-

Workup: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude rasagiline base as an oil.

-

Salt Formation: Dissolve the crude rasagiline base in isopropanol. Slowly add a solution of methanesulfonic acid (1.0 eq) in isopropanol.[13]

-

Crystallization and Isolation: Stir the mixture at room temperature, then cool to 0-5°C to induce crystallization. Collect the resulting white solid by vacuum filtration.

-

Purification: Wash the solid with cold isopropanol and dry under vacuum to afford rasagiline mesylate. Confirm purity and identity using HPLC, NMR, and mass spectrometry.

Protocol 2: In Vitro MAO-B Inhibition Assay (Fluorometric Method)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of rasagiline against human MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

Rasagiline (test inhibitor)

-

Selegiline (positive control inhibitor)

-

MAO-B substrate (e.g., Benzylamine or a proprietary fluorogenic substrate)

-

Detection reagent (e.g., Horseradish Peroxidase and a fluorogenic probe like Amplex Red)

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black, flat-bottom microplates

-

Fluorometric microplate reader (Excitation ~530-560 nm, Emission ~580-590 nm)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of rasagiline and selegiline in assay buffer. Prepare working solutions of the MAO-B enzyme, substrate, and detection reagents according to manufacturer specifications.[7]

-

Assay Plate Setup: To the wells of the 96-well plate, add 20 µL of the serially diluted test inhibitor (rasagiline), positive control (selegiline), or buffer (for no-inhibitor and blank controls).

-

Enzyme Incubation: Add 50 µL of the MAO-B enzyme solution to each well (except the blank). Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[7]

-

Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the MAO-B substrate/detection reagent mixture to all wells.[7]

-

Signal Detection: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize the reaction rates to the no-inhibitor control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Conclusion

Rasagiline stands as a testament to rational drug design, born from the stereochemical refinement of an earlier compound. Its development journey from a racemic antihypertensive candidate to a highly selective, enantiomerically pure anti-Parkinson's agent highlights the importance of stereoselectivity in pharmacology. The well-defined synthesis and potent, irreversible mechanism of action make it a cornerstone therapy for Parkinson's disease, providing significant symptomatic relief. Ongoing research continues to explore its potential disease-modifying effects, ensuring its place in the neurological drug development landscape for years to come.

References

- 1. Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One-step asymmetric synthesis of (R)- and (S)-rasagiline by reductive amination applying imine reductases - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential (Abstract) | Rambam Maimonides Medical Journal [rmmj.org.il]

- 7. benchchem.com [benchchem.com]

- 8. US8901352B2 - Method for the synthesis of rasagiline - Google Patents [patents.google.com]

- 9. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]

- 10. CN103804200A - Preparation method of rasagiline and analogue thereof - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rasagiline mesylate synthesis - chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Rasagiline and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rasagiline, N-propargyl-1(R)-aminoindan, is a second-generation, potent, and irreversible selective inhibitor of monoamine oxidase type B (MAO-B) approved for the treatment of Parkinson's disease (PD). Its primary mechanism of action involves the inhibition of dopamine catabolism in the striatum, thereby increasing dopaminergic activity. Beyond its symptomatic effects, rasagiline exhibits significant neuroprotective properties that are independent of MAO-B inhibition and are largely attributed to its propargyl moiety. These anti-apoptotic and pro-survival activities are mediated through the modulation of multiple signaling pathways, including the protein kinase C (PKC) pathway and the regulation of the Bcl-2 family of proteins. Rasagiline is extensively metabolized by hepatic cytochrome P450 1A2 (CYP1A2) into several metabolites, most notably (R)-1-aminoindan, which is itself pharmacologically active and contributes to the overall neuroprotective profile of the parent drug without producing amphetamine-like side effects. This guide provides an in-depth overview of the pharmacological, pharmacokinetic, and molecular profile of rasagiline and its key metabolites, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Pharmacodynamics

Primary Mechanism of Action: MAO-B Inhibition

Rasagiline exerts its principal therapeutic effect in Parkinson's disease by selectively and irreversibly inhibiting MAO-B.[1] MAO-B is a mitochondrial enzyme primarily responsible for the degradation of dopamine in the human brain.[2] By forming a covalent bond with the N5 nitrogen of the flavin residue of MAO-B, rasagiline permanently inactivates the enzyme.[3] This inhibition reduces the breakdown of dopamine, leading to increased levels of synaptic dopamine in the striatum, which helps to alleviate the motor symptoms of PD.[4][5] The selectivity for MAO-B over MAO-A diminishes at doses higher than the recommended therapeutic range.[6] Due to the irreversible nature of the inhibition, the restoration of MAO-B activity is dependent on the synthesis of new enzyme molecules.[7]

Neuroprotective Mechanisms

A significant body of preclinical evidence demonstrates that rasagiline possesses neuroprotective capabilities that are not dependent on MAO inhibition.[8][9] These effects are largely associated with the propargyl moiety common to this class of drugs.[10][11] The primary metabolite, (R)-1-aminoindan, also exhibits intrinsic neuroprotective activity, contributing to the parent compound's overall effect.[10][12]

The core neuroprotective mechanism involves the modulation of cell survival and apoptotic pathways:

-

Interaction with Bcl-2 Family Proteins : Rasagiline treatment upregulates anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w, while downregulating pro-apoptotic proteins like Bad and Bax.[10][13] This shift in the Bax/Bcl-2 ratio prevents the collapse of the mitochondrial membrane potential and the opening of the mitochondrial permeability transition pore (MPTp).[11][14]

-

Inhibition of the Apoptotic Cascade : By stabilizing mitochondria, rasagiline prevents the release of cytochrome c and the subsequent activation of executioner caspases, particularly caspase-3, a key mediator of apoptosis.[13][14]

-

Activation of Pro-Survival Kinases : Rasagiline has been shown to activate Protein Kinase C (PKC) and the MAP kinase signaling pathway.[7][10] This activation is linked to the induction of pro-survival genes and neurotrophic factors, including brain-derived neurotrophic factor (BDNF).[10][13]

Potency and Selectivity

Rasagiline is a highly potent inhibitor of MAO-B, with studies in rat brain demonstrating an IC50 of 4.43 nM for MAO-B and 412 nM for MAO-A, indicating high selectivity.[10] In vivo, rasagiline is 3 to 15 times more potent than the first-generation MAO-B inhibitor, selegiline.[10]

| Parameter | Value | Enzyme Source | Reference |

| IC50 (MAO-B) | 4.43 nM | Rat Brain | [10] |

| IC50 (MAO-A) | 412 nM | Rat Brain | [10] |

| In Vivo Potency | 3-15x > Selegiline | Rat Brain & Liver | [10] |

Pharmacokinetics and Metabolism

Rasagiline is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism, primarily in the liver.[15]

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Parameter | Value | Condition/Note | Reference(s) |

| Bioavailability | ~36% | - | [7] |

| Tmax (Time to Peak) | 0.33 - 1.0 hours | Fasting conditions. Delayed by high-fat meal. | [11] |

| Cmax (Peak Conc.) | 5.25 ng/mL | 1 mg single dose, fasting. | [11] |

| AUC0-t | 5.84 ng·h/mL | 1 mg single dose, fasting. | [11] |

| Half-life (t1/2) | 1.5 - 3.5 hours | Plasma half-life; does not correlate with duration of effect due to irreversible inhibition. | |

| Volume of Dist. (Vd) | 87 - 243 L | - | [8] |

| Plasma Protein Binding | 60-70% | Primarily to albumin. | [8] |

| Plasma Protein Binding | 88-94% | An alternate value reported. | [3] |

| Metabolism | Hepatic, primarily via CYP1A2 | N-dealkylation and hydroxylation. | [15] |

| Excretion | ~62% Urine, ~7% Feces | After oral administration of 14C-labeled rasagiline. | FDA Label |

Metabolism and Key Metabolites

Rasagiline is almost completely biotransformed in the liver, with the cytochrome P450 enzyme CYP1A2 playing the major role. The metabolism proceeds via two main pathways: N-dealkylation and hydroxylation.[4]

The three major metabolites identified are:

-

(R)-1-aminoindan (AI) : The principal metabolite, formed via N-dealkylation.[4] It is a weak, reversible MAO-B inhibitor but possesses significant neuroprotective properties of its own, contributing to the overall therapeutic profile.[10] Unlike the metabolites of selegiline, (R)-1-aminoindan is not amphetamine-like. The Tmax for this metabolite is approximately 2 hours.

-

3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI)

-

3-hydroxy-1-aminoindan (3-OH-AI)

These metabolites undergo further glucuronide conjugation before excretion.[4]

Key Experimental Protocols

This section outlines the methodologies for key assays used to characterize the pharmacological profile of rasagiline.

MAO-B Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the inhibitory activity of compounds against MAO-A and MAO-B using the fluorogenic substrate kynuramine.

-

Principle : MAO enzymes catalyze the oxidative deamination of the non-fluorescent substrate kynuramine, which spontaneously cyclizes to form the highly fluorescent product 4-hydroxyquinoline. The rate of fluorescence increase is proportional to MAO activity.

-

Materials : Recombinant human MAO-A and MAO-B, kynuramine dihydrobromide, potassium phosphate buffer (100 mM, pH 7.4), rasagiline (test inhibitor), selegiline (MAO-B specific control inhibitor), clorgyline (MAO-A specific control inhibitor), DMSO, 96-well black microplates.

-

Procedure :

-

Reagent Preparation : Prepare working solutions of MAO-A and MAO-B enzymes in potassium phosphate buffer. Prepare a stock solution of kynuramine (e.g., 10 mM) in purified water. Prepare serial dilutions of rasagiline and control inhibitors in buffer/DMSO.

-

Assay Setup : To the wells of a 96-well plate, add 50 µL of buffer (blank) or enzyme solution. Add 25 µL of buffer (control) or inhibitor solution at various concentrations.

-

Pre-incubation : Mix gently and pre-incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.

-

Reaction Initiation : Add 25 µL of the kynuramine substrate solution to all wells to start the reaction.

-

Incubation : Incubate the plate for 20-30 minutes at 37°C, protected from light.

-

Measurement : Measure fluorescence intensity using a microplate reader with excitation at ~310-320 nm and emission at ~380-400 nm.

-

Data Analysis : Calculate the percentage of inhibition for each concentration relative to the control (100% activity) and determine the IC50 value by plotting inhibition versus log[inhibitor concentration].

-

Quantification of Rasagiline and Metabolites in Plasma (LC-MS/MS)

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of rasagiline and its major metabolites.

-

Principle : High-performance liquid chromatography (HPLC) separates the parent drug and its metabolites from plasma components. A tandem mass spectrometer provides sensitive and specific detection and quantification based on the mass-to-charge ratio (m/z) of the compounds and their fragments.

-

Materials : Human plasma samples, rasagiline, (R)-1-aminoindan, 3-OH-PAI, 3-OH-AI analytical standards, internal standard (IS, e.g., pseudoephedrine or a stable isotope-labeled version of rasagiline), protein precipitation solvent (e.g., acetonitrile), liquid-liquid extraction solvent (e.g., n-hexane-dichloromethane-isopropanol), HPLC system coupled to a triple quadrupole mass spectrometer.

-

Procedure :

-

Sample Preparation (Liquid-Liquid Extraction) : To a 150 µL plasma sample, add the internal standard. Add an appropriate buffer and vortex. Add extraction solvent, vortex vigorously for at least 1 minute, and centrifuge (e.g., 3800 g for 10 min) to separate layers.

-

Evaporation and Reconstitution : Transfer the organic supernatant to a new plate/tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

-

Chromatographic Separation : Inject the sample onto a C18 analytical column (e.g., Zorbax Extend C18, 150 mm x 4.6 mm, 5 µm). Use an isocratic or gradient mobile phase, such as acetonitrile and 5 mM ammonium acetate with 0.1% formic acid, at a defined flow rate (e.g., 0.5 mL/min).

-

Mass Spectrometric Detection : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for each analyte and the internal standard (e.g., for rasagiline: m/z 172.1 → 117.0).

-

Data Analysis : Construct a calibration curve using standards of known concentrations. Quantify the analytes in the plasma samples by comparing their peak area ratios (analyte/IS) to the calibration curve.

-

Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Principle : The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labels are then visualized, typically via fluorescence microscopy.

-

Materials : Cultured neuronal cells or tissue sections, 4% paraformaldehyde (PFA) fixative, permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS), TdT reaction buffer, TdT enzyme, fluorescently labeled dUTPs (e.g., FITC-dUTP), DNase I (for positive control), nuclear counterstain (e.g., DAPI).

-

Procedure :

-

Sample Preparation : Fix cells or tissue sections with 4% PFA for 15-30 minutes at room temperature. Wash with PBS.

-

Permeabilization : Incubate samples in permeabilization buffer (e.g., 0.25% Triton X-100) for 5-20 minutes to allow the enzyme to access the nucleus. Wash with PBS.

-

Controls : Prepare a positive control by treating a fixed/permeabilized sample with DNase I to induce DNA breaks. Prepare a negative control by omitting the TdT enzyme from the reaction mix for another sample.

-

TdT Labeling : Incubate samples with the TdT reaction mix (containing TdT enzyme, labeled dUTPs, and reaction buffer) for 60 minutes at 37°C in a humidified chamber.

-

Washing and Counterstaining : Wash samples to remove unincorporated nucleotides. Incubate with a nuclear counterstain like DAPI to visualize all cell nuclei.

-

Visualization : Mount the samples and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence (e.g., green for FITC) against the blue of all nuclei (DAPI).

-

Quantification : The apoptotic index can be calculated as (number of TUNEL-positive nuclei / total number of DAPI-positive nuclei) x 100%.

-

Conclusion

Rasagiline possesses a dual pharmacological profile that makes it a valuable agent in the management of Parkinson's disease. Its primary, symptomatic benefit is derived from the potent and irreversible inhibition of MAO-B, which effectively increases dopaminergic tone. In addition, its well-documented, MAO-B-independent neuroprotective properties, mediated through anti-apoptotic and pro-survival signaling pathways, offer the potential for disease-modifying effects. The major metabolite, (R)-1-aminoindan, is pharmacologically active and contributes to this neuroprotective action without the undesirable amphetamine-like effects associated with selegiline. A thorough understanding of this multifaceted pharmacological profile is critical for ongoing research and the development of novel therapeutic strategies for neurodegenerative diseases.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Rasagiline | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medscape.com [medscape.com]

- 5. Polymorphism of Drug Transporters, Rather Than Metabolizing Enzymes, Conditions the Pharmacokinetics of Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A multi-center screening trial of rasagiline in patients with amyotrophic lateral sclerosis: Possible mitochondrial biomarker target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of rasagiline concentration in human plasma by LC-MS/MS and application to bioequivalence study [ywfx.nifdc.org.cn]

- 11. Rasagiline (TVP-1012): a new selective monoamine oxidase inhibitor for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rasagiline - a novel MAO B inhibitor in Parkinson's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of rasagiline in treating Parkinson’s disease: Effect on disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Rasagiline and Its Role in Dopamine Metabolism: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Rasagiline is a potent, second-generation, irreversible, and selective inhibitor of monoamine oxidase type B (MAO-B), an enzyme pivotal to the catabolism of dopamine in the central nervous system. By inhibiting MAO-B, rasagiline effectively increases synaptic dopamine levels, providing symptomatic relief for patients with Parkinson's disease (PD). It is utilized as both a monotherapy in early-stage PD and as an adjunct to levodopa in more advanced stages.[1] Beyond its primary mechanism, extensive preclinical research has demonstrated that rasagiline possesses significant neuroprotective properties, which are independent of its MAO-B inhibitory action. These effects are attributed to the modulation of anti-apoptotic and antioxidant signaling pathways, including the activation of Protein Kinase C (PKC), regulation of the Bcl-2 family of proteins, and stimulation of the Akt/Nrf2 pathway. This guide provides an in-depth review of rasagiline's mechanism of action, its impact on dopamine metabolism, quantitative pharmacological data, detailed experimental protocols for its evaluation, and an overview of its neuroprotective signaling cascades.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the significant loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a profound dopamine deficiency in the striatum.[2] A primary therapeutic strategy involves augmenting dopaminergic neurotransmission. Rasagiline (N-propargyl-1(R)-aminoindan) accomplishes this by selectively and irreversibly inhibiting monoamine oxidase type B (MAO-B).[3] MAO-B is a key enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of monoamines, including dopamine.[4] Unlike the first-generation MAO-B inhibitor selegiline, rasagiline is not metabolized to amphetamine-like substances, which confers a more favorable side-effect profile.[3][5] Furthermore, a growing body of evidence points to rasagiline's potential disease-modifying effects, stemming from its ability to engage cellular neuroprotective and anti-apoptotic machinery.[6][7]

Core Mechanism of Action: MAO-B Inhibition

Rasagiline's primary therapeutic effect is derived from its highly selective and potent irreversible inhibition of MAO-B.[8] As a propargylamine inhibitor, it forms a covalent adduct with the N5 atom of the flavin cofactor within the active site of the MAO-B enzyme, leading to its permanent inactivation.[8][9] Because the inhibition is irreversible, the restoration of enzyme activity is dependent on the de novo synthesis of the MAO-B enzyme.[2]

This inhibition is highly selective for MAO-B over its isoform, MAO-A.[8][10] MAO-A is primarily involved in the metabolism of serotonin and norepinephrine, and its inhibition is associated with the "cheese effect," a hypertensive crisis that can occur when MAO-A inhibitors are taken with tyramine-rich foods.[3][11] The high selectivity of rasagiline at therapeutic doses (e.g., 1 mg/day) minimizes this risk.[3] The principal consequence of MAO-B inhibition in the striatum is the reduced degradation of dopamine, leading to increased levels of synaptic dopamine available to stimulate postsynaptic receptors. This enhancement of dopaminergic activity helps to alleviate the motor symptoms of Parkinson's disease.[2]

Impact on Dopamine Metabolism

In the brain, dopamine is metabolized via two primary enzymatic pathways. MAO-B, predominantly found in glial cells and to a lesser extent in dopaminergic neurons, catalyzes the conversion of dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC).[3][6] Concurrently, the enzyme catechol-O-methyltransferase (COMT) converts dopamine to 3-methoxytyramine (3-MT). Both DOPAC and 3-MT are further metabolized to homovanillic acid (HVA).

By irreversibly inhibiting MAO-B, rasagiline directly blocks the conversion of dopamine to DOPAC. This action effectively "spares" dopamine from degradation, increasing its concentration and residence time in the synaptic cleft.[6] This elevation in striatal dopamine levels is a cornerstone of its symptomatic benefit in Parkinson's disease.[12]

Figure 1: Dopamine Metabolism and Rasagiline's Point of Intervention.

Quantitative Pharmacological Data

The efficacy and selectivity of rasagiline have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data regarding its inhibitory potency, selectivity, pharmacokinetics, and clinical efficacy.

Table 1: In Vitro Inhibitory Potency and Selectivity

| Parameter | Organism | Tissue | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Ratio (MAO-A/MAO-B) |

| Rasagiline | Rat | Brain | 0.412[10] | 0.004[10] | ~103 |

| Rasagiline | Human | Brain | 0.7[8][10] | 0.014[8][10] | ~50[8][10] |

| IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ indicates greater potency. The selectivity ratio indicates the preference for inhibiting MAO-B over MAO-A. |

Table 2: Pharmacokinetic Parameters of Rasagiline (1 mg Oral Dose)

| Parameter | Value (Mean ± SD or Range) | Condition |

| Bioavailability | ~36%[13] | Single Dose |

| Tₘₐₓ (Time to Peak Plasma Concentration) | 0.33 - 1.0 hours[14][15] | Fasting/Fed |

| Cₘₐₓ (Peak Plasma Concentration) | 8.5 ± 3.6 ng/mL[16] | Fasting |

| Cₘₐₓ (Peak Plasma Concentration) | 4.3 ± 2.4 ng/mL[16] | Fed (High-Fat Meal) |

| AUC₀-t (Area Under the Curve) | 5.8 ± 1.7 ng·h/mL[16] | Fasting |

| AUC₀-t (Area Under the Curve) | 4.9 ± 1.4 ng·h/mL[16] | Fed (High-Fat Meal) |

| t₁/₂ (Elimination Half-life) | ~3 hours[17] | Single Dose |

| Plasma Protein Binding | 88 - 94% | N/A |

| Data compiled from studies in healthy adult volunteers following a single 1 mg oral dose. |

Table 3: Summary of Clinical Efficacy in Pivotal Trials

| Trial Name | Population | Dosage | Primary Outcome | Result vs. Placebo |

| TEMPO (Monotherapy) | Early PD | 1 mg/day | Change in Total UPDRS Score (26 weeks) | -4.20 unit improvement (p < 0.001)[18] |

| TEMPO (Delayed Start) | Early PD | 1 mg/day | Change in Total UPDRS Score (1 year) | -1.82 unit improvement vs. delayed start (p = 0.05)[18] |

| LARGO (Adjunct to Levodopa) | Advanced PD with motor fluctuations | 1 mg/day | Change in Total Daily "Off" Time (18 weeks) | -1.18 hours (vs. -0.4h for placebo; p < 0.0001)[19] |

| LARGO (Adjunct to Levodopa) | Advanced PD with motor fluctuations | 1 mg/day | Change in Daily "On" Time without dyskinesia | +0.85 hours (vs. +0.03h for placebo; p=0.0005)[19] |

| UPDRS: Unified Parkinson's Disease Rating Scale. A negative change indicates improvement. |

Neuroprotective Signaling Pathways

Independent of MAO-B inhibition, rasagiline has been shown to exert neuroprotective effects through the modulation of intrinsic cellular survival pathways.[7] These actions are largely attributed to its propargylamine moiety.[6][20] Two key pathways have been identified: the Bcl-2 family/PKC pathway and the Akt/Nrf2 antioxidant pathway.

Anti-Apoptotic Bcl-2 Family and PKC Pathway

Rasagiline has been demonstrated to prevent apoptotic cell death by modulating members of the Bcl-2 protein family.[21][22] It upregulates the expression of anti-apoptotic proteins like Bcl-xL and Bcl-w while downregulating pro-apoptotic proteins such as Bad and Bax.[6][20] This regulation shifts the cellular balance towards survival and prevents the activation of downstream executioner caspases (e.g., caspase-3) and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[6][21] This activity is linked to the activation of Protein Kinase C (PKC), which can phosphorylate and inactivate pro-apoptotic proteins like Bad.[20]

Akt/Nrf2 Antioxidant Response Pathway

Rasagiline also confers protection against oxidative stress, a key pathological feature of Parkinson's disease. It achieves this by activating the Akt/Nrf2 signaling pathway.[12][23] Rasagiline treatment leads to the phosphorylation and activation of protein kinase B (Akt).[23][24] Activated Akt can promote the nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[23][25] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, increasing the expression of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and catalase.[23][24] This bolsters the cell's ability to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.

References

- 1. Validated LC-MS/MS method for quantitative determination of rasagiline in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacytimes.com [pharmacytimes.com]

- 3. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rasagiline retards apoptosis via multiple protection mechanisms [rasagiline.com]

- 6. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Rasagiline: New Treatment for Parkinson's Disease - Page 5 [medscape.com]

- 13. Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. Determination of rasagiline concentration in human plasma by LC-MS/MS and application to bioequivalence study [ywfx.nifdc.org.cn]

- 16. pjms.org.pk [pjms.org.pk]

- 17. medscape.com [medscape.com]

- 18. Rasagiline as an adjunct to levodopa in patients with Parkinson's disease and motor fluctuations (LARGO, Lasting effect in Adjunct therapy with Rasagiline Given Once daily, study): a randomised, double-blind, parallel-group trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel neuroprotective mechanism of action of rasagiline is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bcl-2, PKC and proteasome-ubiquitin complex activations are essential to neuroprotective/ anti-apoptotic activity of rasagiline ( Agilect ) [rasagiline.com]

- 21. researchgate.net [researchgate.net]

- 22. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Rasagiline Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. sciprofiles.com [sciprofiles.com]

- 25. benchchem.com [benchchem.com]

Preclinical Neuroprotection by Rasagiline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rasagiline, a potent, irreversible inhibitor of monoamine oxidase-B (MAO-B), is an established therapeutic agent for Parkinson's disease. Beyond its symptomatic effects related to dopamine metabolism, a substantial body of preclinical evidence indicates that rasagiline possesses significant neuroprotective properties. These effects, largely attributed to its propargylamine moiety, are independent of MAO-B inhibition and involve the modulation of fundamental cellular pathways implicated in neurodegeneration. This technical guide provides an in-depth overview of the preclinical studies on rasagiline, focusing on its mechanisms of action against apoptosis, oxidative stress, and mitochondrial dysfunction. It is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases.

Core Mechanisms of Rasagiline-Mediated Neuroprotection

Preclinical research has elucidated several key mechanisms through which rasagiline exerts its neuroprotective effects. These primarily revolve around the inhibition of apoptotic pathways, mitigation of oxidative stress, and preservation of mitochondrial integrity.

Anti-Apoptotic Properties

Rasagiline has been consistently shown to interfere with the apoptotic cascade in various neuronal cell models. A key aspect of this anti-apoptotic activity is the modulation of the Bcl-2 family of proteins, which are critical regulators of programmed cell death. Rasagiline upregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while downregulating pro-apoptotic proteins like Bax and Bad.[1][2] This shift in the Bax/Bcl-2 ratio helps to stabilize the mitochondrial outer membrane and prevent the release of cytochrome c, a critical step in the activation of the caspase cascade.[3] Consequently, rasagiline treatment leads to a reduction in the activation of executioner caspases, such as caspase-3, thereby preventing the final steps of apoptosis.[1][2]

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases. Rasagiline has demonstrated potent antioxidant properties. It has been shown to increase the levels of endogenous antioxidants, such as glutathione (GSH), and reduce the generation of superoxide radicals.[1] Furthermore, rasagiline can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Upon activation, Nrf2 translocates to the nucleus and promotes the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), bolstering the cell's ability to combat oxidative insults.[4][5]

Preservation of Mitochondrial Function

Mitochondria are central to cellular metabolism and survival, and their dysfunction is a hallmark of many neurodegenerative disorders. Rasagiline exerts a direct protective effect on mitochondria. It helps to maintain the mitochondrial membrane potential (ΔΨm), which is crucial for ATP synthesis and overall mitochondrial health.[6] By stabilizing the mitochondrial membrane, rasagiline prevents the opening of the mitochondrial permeability transition pore (mPTP), a key event that can trigger cell death.[3]

Signaling Pathways Modulated by Rasagiline

The neuroprotective effects of rasagiline are mediated through the modulation of specific intracellular signaling pathways. Two prominent pathways identified in preclinical studies are the Protein Kinase C (PKC) and the PI3K/Akt pathways.

PKC Signaling Pathway

Rasagiline has been shown to activate Protein Kinase C (PKC), a family of kinases involved in various cellular processes, including cell survival and proliferation.[2] Activation of PKC by rasagiline can lead to the phosphorylation and activation of downstream targets that promote cell survival. Furthermore, PKC activation has been linked to the upregulation of anti-apoptotic Bcl-2 family members, providing a mechanistic link between rasagiline, PKC signaling, and the inhibition of apoptosis.[2]

Caption: Rasagiline activates the PKC signaling pathway to promote the expression of anti-apoptotic proteins.

Akt/Nrf2 Signaling Pathway

The PI3K/Akt pathway is a critical pro-survival signaling cascade. Rasagiline has been demonstrated to activate this pathway, leading to the phosphorylation and activation of Akt.[4][5] Activated Akt, in turn, can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant genes. This pathway provides a direct link between rasagiline and the cellular antioxidant response.

Caption: Rasagiline stimulates the Akt/Nrf2 pathway to enhance antioxidant defenses.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies on rasagiline, demonstrating its efficacy in various in vitro and in vivo models of neurodegeneration.

Table 1: In Vitro Neuroprotection by Rasagiline in SH-SY5Y Human Neuroblastoma Cells

| Parameter Assessed | Neurotoxic Insult | Rasagiline Concentration | Observed Effect | Reference |

| Cell Viability | Paraquat | 10 µM | Significant reduction in cell death | [7] |

| Caspase-3 Activity | Paraquat | 10 µM | Significant reduction in caspase-3 activation | [8] |

| Mitochondrial Membrane Potential | Peroxynitrite (SIN-1) | 1 µM | Stabilization of mitochondrial membrane potential | [6] |

| Bcl-2 mRNA levels | N-methyl(R)salsolinol | 10-100 nM | Increased Bcl-2 mRNA expression | [9] |

| sAPPα release | - | 1-10 µM | Increased release of soluble amyloid precursor protein alpha | [10] |

Table 2: In Vitro Neuroprotection by Rasagiline in PC12 Rat Pheochromocytoma Cells

| Parameter Assessed | Neurotoxic Insult | Rasagiline Concentration | Observed Effect | Reference |

| Cell Death | Oxygen-Glucose Deprivation (OGD) | 100 nM - 1 µM | 68-80% reduction in OGD-induced cell death | [11] |

| PKC Phosphorylation | Serum Deprivation | 1 µM | Increased phosphorylation of PKC | [5] |

| Nrf2 Nuclear Translocation | OGD/Reoxygenation | 1 - 5 µM | 40-90% increase in nuclear Nrf2 levels | [12] |

| mRNA levels of Antioxidant Enzymes | OGD/Reoxygenation | 10 µM | ~2-fold increase in HO-1, NQO1, and catalase mRNA | [13] |

Table 3: In Vivo Neuroprotection by Rasagiline in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

| Parameter Assessed | Rasagiline Treatment | Time Point | Observed Effect | Reference |

| Neurological Severity Score | 1-3 mg/kg i.p. | 48 hours post-MCAO | Significant improvement in neurological score | [2] |

| Infarct Volume | 3 mg/kg i.v. infusion | 48 hours post-MCAO | ~49% reduction in infarct volume | [2] |

| Necrotic Brain Area | Single bolus dose | 2-3 weeks post-MCAO | 35-50% smaller necrotic area | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

In Vitro Cell Culture and Treatment

Cell Lines:

-

SH-SY5Y (Human Neuroblastoma): Culture in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

PC12 (Rat Pheochromocytoma): Culture in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

General Treatment Protocol:

-

Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).

-

Allow cells to adhere and grow to 70-80% confluency.

-

Pre-treat cells with desired concentrations of rasagiline for a specified duration (e.g., 1-24 hours) before inducing toxicity.

-

Induce neurotoxicity using agents such as 6-hydroxydopamine (6-OHDA), MPP+, paraquat, or by serum deprivation or oxygen-glucose deprivation.

-

Co-incubate with rasagiline and the neurotoxin for the desired experimental period.

-

Harvest cells or media for downstream analysis.

Assessment of Cell Viability

MTT Assay:

-

After treatment, add MTT solution (0.5 mg/mL final concentration) to each well.

-

Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[14]

LDH Assay:

-

Collect the cell culture supernatant after treatment.

-

Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Measure the activity of LDH released from damaged cells into the medium.

-

Calculate the percentage of cytotoxicity relative to a positive control (fully lysed cells).[15]

Apoptosis Assays

Hoechst 33342 Staining for Nuclear Morphology:

-

Grow cells on coverslips and treat as described above.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with Hoechst 33342 solution (1 µg/mL) for 10 minutes.

-

Wash with PBS and mount the coverslips on microscope slides.

-

Visualize the nuclei under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.[3]

Caspase-3 Activity Assay:

-

Lyse the treated cells with a suitable lysis buffer.

-

Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., DEVD-pNA) in a reaction buffer.

-

Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.

-

Normalize the activity to the total protein concentration of the lysate.[3][16]

Assessment of Mitochondrial Function

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm):

-

Incubate treated cells with JC-1 dye (5 µg/mL) for 15-30 minutes at 37°C.

-

In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

-

Measure the red and green fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader.

-